molecular formula C68H123N3O26 B561314 GANGLIOSIDE GM2 SODIUM SALT CAS No. 19600-01-2

GANGLIOSIDE GM2 SODIUM SALT

Cat. No.: B561314
CAS No.: 19600-01-2
M. Wt: 1398.727
InChI Key: USMMPBVNWHAJBE-YMEOXFOQSA-N
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Mechanism of Action

Target of Action

Ganglioside GM2 is a type of sialylated glycolipid, primarily present at the cell surface membrane . It is involved in a variety of cellular signaling events . The primary targets of Ganglioside GM2 are the receptor tyrosine kinases (RTKs) located in the outer leaflet of the plasma membrane . These RTKs play a crucial role in cell-cell and cell-matrix interactions .

Mode of Action

Ganglioside GM2 interacts with its targets, the RTKs, through their association with lipid rafts . This interaction leads to modulation of signal transduction . During malignant transformation, the composition of these glycosphingolipids is altered, leading to structural and functional changes . Cancer cells have the ability to shed gangliosides into the tumor microenvironment, where they have a strong impact on anti-tumor immunity and promote tumor progression .

Biochemical Pathways

Gangliosides are produced through sequential steps of glycosylation and sialylation . Glycosylation occurs post-translationally in case of proteins, and post-synthesis for lipids . Gangliosides undergo catabolism via the lysosomal recycling pathway . Endocytosis and endosomal sorting pathways chaperone gangliosides to endosomes and eventually lysosomes, where they are sequentially degraded by a series of hydrolytic enzymes assisted by lipid-binding proteins .

Pharmacokinetics

It is known that gangliosides are constantly synthesized and catabolized by highly regulated pathways . Ceramide, which forms the hydrophobic backbone of gangliosides, is synthesized in the endoplasmic reticulum, and glycosylated and sialylated in the Golgi apparatus .

Result of Action

The accumulation of Ganglioside GM2 in the lysosomes of individuals leads to various diseases such as Tay-Sachs disease and GM2-activator deficiency . It also results in the CNS of patients with and animal models of mucopolysaccharide storage disorders and Niemann-Pick disease types A, C1, and C2 .

Action Environment

The action of Ganglioside GM2 Sodium Salt is influenced by the tumor microenvironment . The shedding of gangliosides by tumor cells is mainly suppressive to allow tumor cells to escape immune recognition . The opposite effect has been observed as well, depending on the type and concentration of individual gangliosides .

Biochemical Analysis

Biochemical Properties

Ganglioside GM2 Sodium Salt interacts with various enzymes, proteins, and other biomolecules. It is enriched in ganglioside GM2 compared with nonapoptogenic GBM cells, and induces activated T cell death when used at a concentration of 150 µg/ml in vitro .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biological Activity

Ganglioside GM2 sodium salt is a glycosphingolipid primarily found in the nervous system, playing a critical role in various biological processes. This article explores the biological activity of GM2, focusing on its biochemical properties, mechanisms of action, and implications in disease.

Structure and Composition

Ganglioside GM2 is characterized by its complex structure, consisting of a core trisaccharide (GalNAcβ1,4Galβ1,4Glc) with a sialic acid linked α2,3 to the central galactose residue. Its molecular formula is C67H120N3O26NaC_{67}H_{120}N_{3}O_{26}\cdot Na with a molecular weight of 1406.66 g/mol . This structure is crucial for its interactions with proteins and other lipids within cellular membranes.

Mechanisms of Biological Activity

1. Enzymatic Hydrolysis:
GM2 ganglioside is primarily catabolized by β-hexosaminidase A (HexA) in conjunction with GM2 activator protein (GM2AP). HexA hydrolyzes the N-acetylgalactosamine residue present in GM2, while GM2AP facilitates the transfer of GM2 from membrane surfaces to HexA, enhancing the hydrolysis process . The activity of these enzymes is critical for preventing the accumulation of GM2, which is associated with Tay-Sachs disease and other gangliosidoses.

2. Interaction with Membrane Proteins:
Gangliosides, including GM2, can modulate the localization and activity of membrane proteins. They participate in carbohydrate-carbohydrate and carbohydrate-amino acid interactions, influencing receptor dimerization and signaling pathways. For instance, GM3 ganglioside has been shown to inhibit epidermal growth factor receptor (EGFR) dimerization, impacting cell signaling .

3. Role in Neuronal Function:
GM2 is involved in calcium signaling and neuronal plasticity. It can alter membrane fluidity and interact electrostatically with cations, potentially modulating voltage-dependent calcium channels . This interaction may influence neuronal excitability and synaptic transmission.

Clinical Implications

The accumulation of GM2 due to enzyme deficiencies leads to severe neurological disorders such as Tay-Sachs disease. The clinical features include:

  • Tay-Sachs Disease (TSD): Characterized by infantile onset with symptoms such as seizures, hypotonia, and developmental regression. Neuroimaging typically reveals bilateral thalamic involvement and brain atrophy .
  • Sandhoff Disease (SD): Presents with juvenile onset symptoms including ataxia and intellectual disability. Patients often exhibit cerebellar atrophy on imaging studies .

Research Findings

Recent studies have highlighted the importance of GM2 in various pathological conditions:

  • Cancer: Elevated levels of serum GM2 have been observed in patients with breast cancer and cholangiocarcinoma, suggesting a potential role as a biomarker for malignancies .
  • Neurodegenerative Disorders: Research indicates that alterations in ganglioside metabolism may contribute to neurodegenerative diseases beyond classic gangliosidoses .

Case Studies

Case Study 1: Tay-Sachs Disease
A cohort study analyzed patients diagnosed with TSD, revealing that those with less than 5% HexA activity exhibited classic symptoms. Therapeutic strategies aimed at increasing HexA activity above 15% have shown promise in mitigating disease progression .

Case Study 2: Sandhoff Disease
Patients with SD demonstrated variable clinical presentations correlated with residual Hex enzyme activity levels. Those with enzyme activities above 10% had milder symptoms compared to those with complete deficiency .

Properties

CAS No.

19600-01-2

Molecular Formula

C68H123N3O26

Molecular Weight

1398.727

IUPAC Name

(2R,4R,5S,6S)-5-acetamido-2-[[(2R,3S,4S,5R,6S)-5-[(2R,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethyl]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C68H123N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-51(81)71-44(45(78)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-90-65-58(86)57(85)60(49(38-74)93-65)95-66-59(87)63(61(50(39-75)94-66)96-64-53(70-43(4)77)56(84)55(83)48(37-73)92-64)91-41-68(67(88)89)35-46(79)52(69-42(3)76)62(97-68)54(82)47(80)36-72/h31,33,44-50,52-66,72-75,78-80,82-87H,5-30,32,34-41H2,1-4H3,(H,69,76)(H,70,77)(H,71,81)(H,88,89)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,52+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63+,64-,65-,66-,68-/m1/s1

InChI Key

USMMPBVNWHAJBE-YMEOXFOQSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OCC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O

Appearance

Unit:500 µgPurity:98+%Physical solid

Origin of Product

United States

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